molecular formula C10H9ClFN5OS B492749 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 454675-74-2

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B492749
CAS No.: 454675-74-2
M. Wt: 301.73g/mol
InChI Key: XBIMBIKZGVIAAO-UHFFFAOYSA-N
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Description

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide is an organic compound that features a triazole ring, a sulfanyl group, and a substituted acetamide moiety

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazoles, are known to have a wide spectrum of pharmacological activities . They have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .

Mode of Action

It’s known that 1,2,4-triazoles, which are part of the compound’s structure, can inhibit various enzymes and interact with different biological targets . The compound’s interaction with its targets and any resulting changes would depend on the specific target and the context of its use.

Biochemical Pathways

Compounds with a similar structure have been reported to affect various biochemical pathways . For instance, some 1,2,4-triazoles are known to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .

Pharmacokinetics

It’s known that the compound is a white crystalline solid with high solubility in water , which could potentially influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the context of its use. Given the wide range of activities associated with 1,2,4-triazoles , the compound could potentially have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s high solubility in water could influence its distribution in aqueous environments. Additionally, the compound is reported to have minimal impact on humans and the environment under general use conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products

Scientific Research Applications

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN5OS/c11-6-3-5(1-2-7(6)12)14-8(18)4-19-10-15-9(13)16-17-10/h1-3H,4H2,(H,14,18)(H3,13,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIMBIKZGVIAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NNC(=N2)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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